Technical Monograph: Ethyl Azepane-4-Carboxylate HCl in Medicinal Chemistry
The following technical guide details the chemical constitution, synthesis, and application of Ethyl Azepane-4-Carboxylate Hydrochloride . Executive Summary Ethyl Azepane-4-Carboxylate Hydrochloride (CAS: 1623063-36-4) s...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical constitution, synthesis, and application of Ethyl Azepane-4-Carboxylate Hydrochloride .
Executive Summary
Ethyl Azepane-4-Carboxylate Hydrochloride (CAS: 1623063-36-4) serves as a critical saturated heterocyclic scaffold in modern drug discovery. As a seven-membered amine ring (azepane) functionalized with an ester at the C4 position, it offers unique conformational flexibility compared to its six-membered analog (piperidine). This structural distinctiveness is increasingly leveraged to modulate the physicochemical properties (lipophilicity, metabolic stability) and binding affinity of neuroactive agents, particularly in the design of monoamine transporter inhibitors and receptor ligands.
The azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. The C4-substitution provides a vector for extending the pharmacophore into specific binding pockets while maintaining a lower energy barrier to conformational change than rigid bicyclic systems.
Caption: Structural connectivity highlighting the C4-symmetry and functional handles.
Physicochemical Properties Table[3]
Property
Value
Context
Appearance
White to off-white solid
Hygroscopic crystalline powder.
Solubility
High in Water, MeOH, DMSO
HCl salt confers excellent aqueous solubility for assays.
Melting Point
135–140 °C (Decomp.)
Typical for secondary amine HCl salts.
pKa (Calc.)
~10.8 (Amine)
Highly basic; exists as cation at physiological pH.
LogP
~1.2 (Free Base)
Moderate lipophilicity suitable for CNS penetration.
Part 2: Synthesis & Manufacturing Pathways
The synthesis of C4-substituted azepanes is more challenging than their piperidine counterparts due to entropy factors disfavoring 7-membered ring closure. The industrial standard relies on Ring Expansion strategies.[3]
Primary Synthetic Route: Ring Expansion
The most robust method involves the expansion of N-protected piperidin-4-ones using ethyl diazoacetate in the presence of a Lewis acid (e.g.,
).
Step-by-Step Protocol (Representative Scale)
Precursor Preparation: Start with N-Boc-piperidin-4-one.
Ring Expansion: Treat with ethyl diazoacetate and
at -25°C in diethyl ether. This yields the beta-keto ester intermediate (Ethyl N-Boc-5-oxoazepane-4-carboxylate).
Decarboxylation/Functionalization:
Note: To get the simple 4-carboxylate, the ketone is typically reduced (Wolff-Kishner) or the ring is formed via a different expansion of a 4-substituted piperidine.
Direct Route: Reduction of Ethyl 1H-azepine-4-carboxylate (aromatic analog) via catalytic hydrogenation (
, Pd/C) is the cleanest path to the saturated azepane.
Synthesis Workflow Diagram
This diagram illustrates the logic flow from commercially available precursors to the final HCl salt.
Caption: Retrosynthetic logic flow from aromatic/piperidine precursors to the target azepane salt.
Part 3: Analytical Validation (Quality Control)
Trustworthiness in chemical biology relies on rigorous characterization. The following parameters define the acceptance criteria for high-purity Ethyl Azepane-4-Carboxylate HCl.
H-NMR Specification (400 MHz, DMSO-d6)
9.2-9.5 ppm (br s, 2H): Ammonium protons ().
4.08 ppm (q, 2H): Ethyl ester methylene ().
3.0-3.2 ppm (m, 4H): Ring protons to Nitrogen (C2, C7).
2.6-2.7 ppm (m, 1H): Methine proton at C4.
1.5-2.0 ppm (m, 6H): Remaining ring methylene protons.
1.18 ppm (t, 3H): Ethyl ester methyl ().
QC Decision Tree
Use this workflow to validate incoming batches or synthesized material.
Caption: Quality Control decision tree ensuring structural integrity and salt stoichiometry.
Part 4: Applications in Drug Discovery[5][6][7][8]
Scaffold Utility
The azepane ring is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for piperidines or cyclohexanes.
Monoamine Transporter Inhibitors: The flexibility of the 7-membered ring allows for induced-fit binding in the Dopamine (DAT) and Norepinephrine (NET) transporters.
Sigma Receptors: C4-substituted azepanes have shown high affinity for Sigma-1 receptors, relevant in neuroprotection and pain management.
Peptidomimetics: Used as a turn-inducer in peptide chains to constrain conformation.
Handling & Stability
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation and carbamate formation (
absorption); the HCl salt is stable but hygroscopic.
Reconstitution: Dissolve in DMSO or water for biological assays. Avoid storing aqueous solutions for >24 hours to prevent ester hydrolysis.
References
PubChem. (2024). Compound Summary: Azepane-4-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]
Zha, G. F., et al. (2019).[4][5] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
Reymond, J. L., et al. (2020). Exploring Simple Drug Scaffolds... Bicyclic Azepane with Potent Neuropharmacology.[6] Journal of Medicinal Chemistry. Retrieved from [Link]
Application Notes and Protocols for Reductive Amination of Azepane-4-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Azepane Scaffold in Modern Drug Discovery The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2][3] Its inherent three-dimensionality and conformational flexibility allow for the presentation of substituents in a wider range of spatial orientations compared to more common five- and six-membered rings like pyrrolidines and piperidines.[4] This unique characteristic makes azepane derivatives highly sought after for the development of novel therapeutics targeting a diverse array of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[3][5] Azepane-4-carboxylates, in particular, serve as versatile building blocks, offering a convenient handle for further chemical elaboration and the introduction of diverse functionalities.
Reductive amination stands out as a cornerstone reaction in the synthesis of complex amines, valued for its operational simplicity, broad substrate scope, and compatibility with a wide range of functional groups.[6][7][8] This powerful transformation is frequently employed in the pharmaceutical industry for the construction of carbon-nitrogen bonds.[6][7][8] This application note provides a detailed guide to the reductive amination of azepane-4-carboxylate derivatives, offering both mechanistic insights and practical, step-by-step protocols for researchers in drug discovery and development.
Mechanism of Reductive Amination: A Stepwise Perspective
Reductive amination is a two-step process that occurs in a single pot, involving the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[9][10][11] The reaction is typically carried out under weakly acidic to neutral conditions.[10]
The key steps are as follows:
Nucleophilic Attack and Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.[10]
Dehydration to Imine/Iminium Ion: The hemiaminal then undergoes dehydration to form an imine. Under weakly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[9][10] The removal of water drives the equilibrium towards the formation of this intermediate.[10]
Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[9][10][12]
The choice of reducing agent is critical for the success of the reaction. It must be mild enough to selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound.[9]
Figure 1: General mechanism of reductive amination.
Choosing the Right Reagents: A Comparative Overview
The success of a reductive amination hinges on the appropriate selection of the reducing agent and solvent. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for this transformation due to its mildness, selectivity, and broad applicability.[13][14]
Economical for large-scale synthesis.[16] "Green" reaction with water as the only byproduct.
May reduce other functional groups (e.g., alkenes, alkynes, nitro groups). Requires specialized equipment (hydrogenator).
For the reductive amination of azepane-4-carboxylate derivatives, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its excellent functional group tolerance, which is crucial when working with ester moieties and potentially other sensitive functionalities present in drug-like molecules.[9][13]
Experimental Protocols
The following protocols are designed to be adaptable for a range of aldehydes and ketones reacting with an azepane-4-carboxylate derivative. It is always advisable to perform a small-scale test reaction to optimize conditions for a specific substrate combination.
Protocol 1: General Procedure for the Reductive Amination of an Aldehyde with Ethyl Azepane-4-carboxylate using Sodium Triacetoxyborohydride
This protocol describes the reaction of a generic aldehyde with ethyl azepane-4-carboxylate.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Nitrogen or argon atmosphere setup
Procedure:
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 eq) and ethyl azepane-4-carboxylate hydrochloride (1.1 eq).
Dissolve the starting materials in anhydrous DCE or DCM (to make a ~0.1 M solution with respect to the aldehyde).
If using the hydrochloride salt of the amine, add triethylamine (1.2 eq) and stir the mixture at room temperature for 10-15 minutes.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Stir the biphasic mixture vigorously for 15-20 minutes.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted ethyl azepane-4-carboxylate.
Protocol 2: Intramolecular Reductive Amination for the Synthesis of a Bicyclic Azepane Derivative
This protocol outlines a general procedure for the formation of a bicyclic system containing the azepane ring via an intramolecular reductive amination.
- Extend the reaction time.- Use fresh, high-quality NaBH(OAc)₃.- Gently heat the reaction (e.g., to 40-50 °C).- For hindered ketones, consider adding a Lewis acid like Ti(OiPr)₄.
Formation of Alcohol Byproduct
- Reducing agent is too reactive.- Presence of water.
- Ensure strictly anhydrous conditions.- Use NaBH(OAc)₃ instead of NaBH₄.
Dialkylation of Primary Amine
- Aldehyde is too reactive.
- Use a 1:1 stoichiometry of amine to aldehyde.- Consider a stepwise procedure: pre-form the imine, then add the reducing agent.
Difficult Purification
- Unreacted starting materials.- Byproducts.
- Optimize the reaction to go to completion.- Consider using a scavenger resin to remove excess aldehyde or amine post-reaction.
Conclusion
Reductive amination is a robust and versatile method for the synthesis of N-substituted azepane-4-carboxylate derivatives. The use of sodium triacetoxyborohydride offers a mild and selective approach, compatible with the functional groups commonly found in drug candidates. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a diverse range of complex azepane-based molecules for the advancement of drug discovery programs.
References
BenchChem. (n.d.). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
El-Sayed, E., & El-Sattar, N. E. (2024). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]
Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11638–11668. [Link]
Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
Baxter, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online, 14(1), 123-130. [Link]
Abdel-Magid, A. F. (2006). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Handbook of Reagents for Organic Synthesis: Reagents for reductive amination (pp. 1-14). John Wiley & Sons, Ltd.
ResearchGate. (2025). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]
Gevorgyan, A., et al. (2017). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 53(82), 11319-11322. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
ResearchGate. (2020). (PDF) A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]
Li, W., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1466. [Link]
ResearchGate. (n.d.). Synthesis of azepane derivatives 4 by a sequence of asymmetric.... Retrieved from [Link]
Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]
White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]
Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]
FLORE. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. [Link]
ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of azepines. Retrieved from [Link]
ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. [Link]
National Institutes of Health. (n.d.). A practical catalytic reductive amination of carboxylic acids. [Link]
Application Note: Synthesis of Chiral Azepane Derivatives Starting from Ethyl Esters
For Researchers, Scientists, and Drug Development Professionals Introduction: The Azepane Scaffold in Modern Drug Discovery The seven-membered azepane ring is a crucial structural motif in a multitude of biologically act...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered azepane ring is a crucial structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its non-planar, conformationally flexible nature provides a three-dimensional framework that can effectively probe the binding sites of complex biological targets, often leading to enhanced potency and selectivity.[2] Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), which are widespread in medicinal chemistry, the azepane core represents a less explored area of chemical space, offering significant opportunities for the development of novel therapeutics with unique pharmacological profiles.[3][4] The synthesis of enantiomerically pure azepanes is of paramount importance, as the stereochemistry of the molecule often dictates its biological activity.[5] This application note provides a detailed guide to the synthesis of chiral azepane derivatives, with a particular focus on methodologies commencing from readily available ethyl esters.
Strategic Approaches to Chiral Azepane Synthesis from Ester Precursors
The construction of the seven-membered azepane ring with stereochemical control can be achieved through several strategic approaches. This guide will focus on three prominent and versatile methods that can be initiated from ethyl ester-containing precursors:
Intramolecular Reductive Amination (IRA): A powerful strategy that involves the cyclization of a linear amino ketone or amino aldehyde, which can be derived from an ester precursor.
Ring-Closing Metathesis (RCM): A robust method for forming cyclic olefins from acyclic dienes, which are often synthesized from amino acid-derived esters.
Asymmetric Copper-Catalyzed Cyclization: A modern approach that utilizes chiral copper catalysts to achieve highly enantioselective ring closure.
The following sections will delve into the causality behind these experimental choices and provide detailed, field-proven protocols.
Intramolecular Reductive Amination (IRA) is a highly effective method for the synthesis of cyclic amines, including azepanes. The strategy relies on the formation of a cyclic imine or iminium ion from a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group, such as an ester), followed by in-situ reduction to the corresponding cyclic amine.[6][7] The stereochemistry of the final product can be controlled by a chiral catalyst during the reduction step, making it a powerful tool for asymmetric synthesis.
Starting from an ethyl ester, the synthesis typically involves the generation of a δ-amino ketone. This can be achieved through various synthetic transformations, such as the addition of an organometallic reagent to the ester, followed by manipulation of the functional groups to introduce the amine. The choice of reducing agent and catalyst is critical for achieving high enantioselectivity. Iridium and Ruthenium complexes with chiral phosphine ligands are commonly employed for the asymmetric reduction of the intermediate cyclic imine.[6]
Detailed Protocol: Synthesis of a Chiral Dibenz[c,e]azepine Derivative
This protocol is adapted from a highly efficient iridium-catalyzed intramolecular asymmetric reductive amination.[6]
Step 1: Synthesis of the Amino Ketone Precursor (Illustrative)
Note: The synthesis of the specific amino ketone precursor will vary depending on the target molecule. This is a generalized representation.
To a solution of a suitable biphenyl ethyl ester derivative in anhydrous THF, add a Grignard reagent (e.g., MeMgBr) at 0 °C.
Stir the reaction for 2 hours, then quench with saturated aqueous NH4Cl.
Extract the product with ethyl acetate, dry the organic layer over MgSO4, and concentrate in vacuo.
The resulting ketone is then subjected to further functional group manipulations to introduce a protected amine at the desired position, followed by deprotection to yield the free amine.
In a glovebox, add the amino ketone precursor (0.1 mmol, 1.0 equiv.), [Ir(COD)Cl]2 (0.5 mol%), and the chiral ligand (e.g., a chiral spiro phosphine ligand) (1.1 mol%) to a dried Schlenk tube.
Seal the tube, remove it from the glovebox, and connect it to a hydrogen balloon.
Stir the reaction mixture at room temperature for 24 hours.
Upon completion, carefully quench the reaction with saturated aqueous NaHCO3.
Extract the product with dichloromethane (3 x 10 mL).
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the chiral azepane derivative.
Method 2: Ring-Closing Metathesis (RCM)
Scientific Rationale and Causality
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide variety of cyclic structures, including the seven-membered azepane ring.[8][9] The reaction utilizes well-defined ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor.[10] The key to synthesizing chiral azepanes via RCM lies in the preparation of an enantiomerically pure diene precursor, which is often derived from a chiral amino acid. Ethyl esters of amino acids like pyroglutamic acid or proline serve as excellent starting points.
The choice of catalyst is crucial for the success of the RCM reaction. Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active and tolerant to functional groups compared to their first-generation counterparts. The reaction is typically carried out in a non-polar solvent like dichloromethane or toluene at elevated temperatures to promote the catalytic cycle. Subsequent reduction of the resulting unsaturated azepine affords the saturated chiral azepane.
Detailed Protocol: Synthesis of a Substituted Tetrahydro-1H-azepine
This protocol is a generalized procedure based on established RCM methodologies.[10]
Step 1: Synthesis of the Diene Precursor
To a solution of N-Boc-protected ethyl pipecolate (1.0 equiv.) in anhydrous THF at -78 °C, add a solution of LDA (1.2 equiv.) dropwise.
After stirring for 30 minutes, add allyl bromide (1.5 equiv.) and allow the reaction to warm to room temperature overnight.
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
Dry the organic layer over MgSO4 and purify by column chromatography to yield the allylated product.
Reduce the ester functionality to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH4).
Protect the resulting alcohol as a suitable ether (e.g., TBDMS ether).
Perform a Wittig olefination on the protected aldehyde (obtained by oxidation of the alcohol) to install the second terminal alkene.
Step 2: Ring-Closing Metathesis
Dissolve the diene precursor (1.0 equiv.) in anhydrous and degassed dichloromethane (to a concentration of 0.01 M).
Add the Hoveyda-Grubbs second-generation catalyst (5 mol%).
Reflux the reaction mixture under an inert atmosphere for 12-24 hours, monitoring by TLC.
Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.
Concentrate the reaction mixture and purify by flash column chromatography on silica gel to obtain the unsaturated azepine.
Step 3: Reduction to the Azepane
Dissolve the unsaturated azepine (1.0 equiv.) in methanol.
Add Pd/C (10 mol%) to the solution.
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the chiral azepane derivative.
Method 3: Asymmetric Copper-Catalyzed Cyclization
Scientific Rationale and Causality
Transition metal-catalyzed asymmetric cyclization reactions represent a state-of-the-art approach for the enantioselective synthesis of heterocyclic compounds.[11] Copper catalysis, in particular, has proven to be highly effective for the synthesis of chiral azepanes.[12][13] These reactions often involve the intramolecular cyclization of a substrate containing an amine and a reactive functional group, such as a vinyl group. The key to success lies in the use of a chiral ligand that coordinates to the copper center and creates a chiral environment, thereby directing the stereochemical outcome of the reaction.
The choice of the chiral ligand is paramount for achieving high enantioselectivity. Bidentate phosphine ligands, such as Ph-BPE, have been shown to be highly effective in copper-catalyzed asymmetric reductive cyclizations.[11] The reaction conditions, including the copper precursor, solvent, and temperature, are also critical and must be carefully optimized for each specific substrate.[14]
Detailed Protocol: Synthesis of a Chiral Dibenzo[b,d]azepine
This protocol is based on the work of Iglesias and coworkers.[11]
Step 1: Synthesis of the 2'-vinyl-biaryl-2-imine Precursor
Note: This precursor can be synthesized from a corresponding ethyl ester through a multi-step sequence involving, for example, a Suzuki coupling to introduce the vinyl group, followed by reduction of the ester and conversion to the imine.
In a glovebox, add Cu(OAc)2 (5 mol%), (R,R)-Ph-BPE (5.5 mol%), and the 2'-vinyl-biaryl-2-imine substrate (0.1 mmol, 1.0 equiv.) to a dried Schlenk tube.
Add anhydrous TBME:THF (95:5, 1.0 mL).
Add methyldiethoxysilane (DEMS) (2.0 equiv.).
Seal the tube, remove it from the glovebox, and stir the reaction mixture at room temperature for 24-48 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, quench the reaction with saturated aqueous NaHCO3.
Extract the product with ethyl acetate (3 x 10 mL).
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the chiral dibenzo[b,d]azepine.
The synthesis of chiral azepane derivatives from ethyl ester starting materials is a well-established field with a variety of robust and reliable methods. Intramolecular reductive amination, ring-closing metathesis, and asymmetric copper-catalyzed cyclization each offer distinct advantages and can be selected based on the specific target molecule and desired stereochemistry. The protocols and strategic insights provided in this application note are intended to serve as a practical guide for researchers in the synthesis of these valuable scaffolds for drug discovery and development.
References
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Beak, P., et al. (2006). and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. NIH.
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Woodward, A. W., et al. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC.
Gawronski, J., et al. (2025). Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols. ResearchGate.
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Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
Mako, Z., et al. (2018). Synthesis of New β‐Amino Acid Scaffolds by Means of Ring‐Rearrangement Metathesis. ResearchGate.
Blakemore, D. C., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC.
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Pignataro, L., et al. (2020). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. AIR Unimi.
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D'hooghe, M., et al. (2025). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. ResearchGate.
Reddy, B. V. S., et al. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. PubMed.
Lhommet, G., et al. (2025). Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes. ResearchGate.
Kotsuki, H., et al. (2008). Organocatalytic Asymmetric Synthesis Using Proline. Amanote Research.
BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. BenchChem.
Xie, J.-H., et al. (2018). Intramolecular Asymmetric Reductive Amination: Synthesis of Enantioenriched Dibenz[c,e]azepines. ResearchGate.
Herrera, R. P., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
Kumar, P., & Singh, V. (2014). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. ResearchGate.
North, M., et al. (2003). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Organic Chemistry Portal.
Chandrasekhar, S., & Reddy, M. V. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers.
Goti, A., et al. (2025). Synthesis of tetrazole fused azepanes and quantum chemical topology study on the mechanism of the intramolecular cycloaddition reaction. ResearchGate.
HNO·HCl) is a critical heterocyclic building block used in the synthesis of peptidomimetics and enzyme inhibitors. While the hydrochloride salt form confers excellent stability in the solid state, it presents distinct challenges in solution.
The Critical Technical Challenge:
Researchers often default to Methanol (MeOH) for dissolving polar amine salts. For this specific compound, this is a catastrophic error. The acidic nature of the hydrochloride salt catalyzes a transesterification reaction in methanol, converting the ethyl ester to a methyl ester within hours, compromising sample integrity.
This guide provides a scientifically grounded solvent selection strategy, ensuring solubility without sacrificing chemical stability.
Physicochemical Profile & Solubility Mechanics
To select the correct solvent, one must understand the competing forces within the molecule:
Feature
Property
Implication for Solvent Selection
Azepane Ring
Lipophilic (7-carbon ring)
Provides marginal solubility in non-polar organics, but is overwhelmed by the salt form.
Secondary Amine (HCl)
Ionic / Highly Polar
Dictates insolubility in ether/hexane. Acidic protons () can catalyze ester degradation.
Ethyl Ester
Hydrolytically Labile
Susceptible to hydrolysis in water (acid-catalyzed) and transesterification in alcohols.
Solubility Tier List
Tier 1 (Excellent): Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Water (H
O).
Tier 2 (Moderate/Conditional): Dichloromethane (DCM) - poor for salt, excellent for free base.
Tier 3 (Incompatible/Reactive): Methanol (Transesterification risk), Acetone (Schiff base formation risk with free amine), Diethyl Ether (Insoluble).
Solvent Compatibility Matrix
The following matrix synthesizes solubility data with stability risks.
Solvent
Solubility
Stability Risk
Application Suitability
Ethanol (Anhydrous)
High
Low
Recommended. Matches the ester group; prevents transesterification. Ideal for synthesis and recrystallization.
DMSO
Very High
Low
Recommended for biological screening and stock solutions. Hard to remove.
Water
Very High
Moderate
Caution. Acidic pH of the salt solution () accelerates hydrolysis over time. Use fresh.
Process Only. Used only after in situ neutralization (free-basing) with TEA/DIPEA.
Acetonitrile
Moderate
Low
Suitable for LC-MS; poor solubility for high-concentration stocks.
Visualization: Solvent Selection Decision Tree
The following logic flow guides the researcher to the optimal solvent based on the downstream application.
Figure 1: Decision tree for solvent selection based on application, highlighting the critical avoidance of Methanol to prevent transesterification.
Detailed Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions (100 mM)
For biological assays or long-term storage.
Calculate Mass: For 10 mL of 100 mM solution:
MW = 207.70 g/mol .
Required Mass =
.
Solvent Choice: Use DMSO (Anhydrous,
99.9%) .
Why? DMSO suppresses proton exchange and prevents hydrolysis compared to water.
Dissolution: Add solid to a glass vial. Add 5 mL DMSO. Vortex until clear. Make up to 10 mL.
Storage: Aliquot into amber glass vials. Store at -20°C.
Stability:[1][2] Stable for >6 months. Avoid repeated freeze-thaw cycles to prevent moisture ingress (hygroscopic).
Protocol B: "Free-Basing" for Organic Synthesis (DCM Extraction)
The HCl salt is insoluble in DCM. To use in acylation/coupling reactions in DCM, you must neutralize it.
Suspension: Suspend 1.0 eq of Ethyl azepane-4-carboxylate HCl in DCM (0.1 M concentration). The solid will not dissolve initially.
Neutralization: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 eq) dropwise while stirring.
Observation: The solution will clarify as the HCl is scavenged by the base, liberating the lipophilic free amine which is soluble in DCM.
Proceed: The solution is now ready for reaction (e.g., addition of acid chloride or coupling reagent).
Note: Do not perform an aqueous workup immediately; react the amine first. The free amine is moderately water-soluble and difficult to extract back if partitioned too early.
Use this protocol if you suspect your sample has been compromised by alcohol solvents.
Sample Prep: Dissolve ~5 mg of sample in the suspect solvent (e.g., Methanol-d4 vs Ethanol-d6).
Incubation: Let stand at Room Temperature for 4 hours.
NMR Analysis: Acquire
H NMR.
Intact Ethyl Ester: Quartet at ~4.1 ppm (2H) and Triplet at ~1.2 ppm (3H).
Transesterified Methyl Ester: Singlet at ~3.6 ppm (3H).
Result: If the singlet at 3.6 ppm appears, the sample is degrading.
Mechanistic Visualization: Degradation Pathways
Understanding why solvents fail is key to avoiding errors.
Figure 2: Chemical stability pathways. Note that Ethanol is the only alcohol solvent that maintains the chemical identity of the ethyl ester through equilibrium exchange.
References
Transesterification Mechanisms: Master Organic Chemistry. (2022). "Transesterification: Mechanism and Conditions."[3][4] Retrieved from [Link]
Solubility of Amine Salts: ScienceMadness. (2011). "Solubility of organic amine salts." Retrieved from [Link]
Stability in DMSO: Journal of Biomolecular Screening. (2004). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Retrieved from [Link]
Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Azepane Derivatives from Ester Intermediates
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and thera...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and therapeutic candidates.[1][2] Its inherent three-dimensional structure provides access to a unique and underexplored chemical space, allowing for the development of novel therapeutic agents targeting a wide range of diseases.[3][4][5] However, the synthesis of these complex heterocycles can be challenging, often requiring multi-step procedures with harsh conditions.[6]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[7][8][9] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS leads to rapid, uniform heating, drastically reduced reaction times, improved yields, and often, enhanced product purity.[10][11] This application note provides detailed protocols and the underlying scientific rationale for leveraging microwave technology in the synthesis of valuable azepane derivatives, focusing on the strategic use of azepane ester intermediates.
The Rationale: Why Microwaves and Azepane Esters?
The Mechanism of Microwave Heating
Unlike conventional heating, which relies on the slow transfer of thermal energy from an external source through conduction and convection, microwave heating is a volumetric process. The energy is delivered directly to the material through two primary mechanisms:
Dipolar Polarization: Polar molecules, such as the reactants and solvents in a chemical reaction, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, resulting in rapid and efficient heating.[7][10][12]
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. Collisions between these moving ions generate heat.[7]
This direct energy transfer is incredibly fast, occurring in nanoseconds, which can lead to instantaneous temperature increases and create a non-equilibrium thermal state that accelerates reaction kinetics beyond what is achievable with conventional heating.[11][12]
Caption: Contrasting slow, conductive conventional heating with rapid, direct microwave heating.
Azepane Esters as Versatile Intermediates
Azepane esters are highly valuable synthetic intermediates. The ester functionality serves as a versatile handle that can be readily transformed into other critical functional groups, most notably amides and carboxylic acids, which are ubiquitous in pharmacologically active molecules. The stability of the ester allows for purification and characterization before proceeding to the final, often more complex, derivatization steps.
The synergy between the polar nature of the ester and amine reactants and the microwave heating mechanism makes this combination particularly powerful. The microwave energy efficiently couples with these polar reagents, rapidly overcoming the activation energy required for reactions like amidation, leading to dramatically accelerated synthesis.
The formation of an amide bond from an ester and an amine is a cornerstone reaction in medicinal chemistry. Conventional methods often require high temperatures and long reaction times. MAOS transforms this process, enabling the rapid synthesis of amide libraries for structure-activity relationship (SAR) studies.
General Workflow for Azepane Derivatization
The overall strategy involves the initial synthesis of a suitable azepane ester intermediate, which is then rapidly converted to the target amide product using microwave irradiation.
Caption: From starting materials to the final amide product via a key ester intermediate.
Protocol: Rapid Amidation of Ethyl Azepane-4-carboxylate
This protocol details the direct amidation of a model azepane ester with a primary amine under microwave conditions.
Materials:
Ethyl azepane-4-carboxylate (1.0 eq)
Benzylamine (1.5 eq)
10 mL microwave reaction vial with a stir bar
Microwave synthesizer
Ethyl acetate (EtOAc)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for chromatography
Procedure:
Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add ethyl azepane-4-carboxylate (e.g., 200 mg, 1.17 mmol).
Reagent Addition: Add benzylamine (1.5 eq, 191 µL, 1.75 mmol). Note: This reaction can often be run neat (solvent-free), which aligns with green chemistry principles.[13] If solubility is an issue, a high-boiling polar solvent like NMP or DMF can be used sparingly.
Sealing: Securely cap the reaction vial.
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at 160 °C for 10-20 minutes. The instrument will automatically modulate power to maintain the target temperature.[13]
Work-up:
After the reaction, allow the vial to cool to room temperature.
Dilute the reaction mixture with ethyl acetate (20 mL).
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylazepane-4-carboxamide.
Causality and Trustworthiness:
Why excess amine? Using a slight excess of the amine helps to drive the equilibrium towards the amide product.
Why 160 °C? This temperature provides sufficient thermal energy to overcome the activation barrier for aminolysis of the ester without causing significant degradation. Microwave heating ensures this temperature is reached in seconds.[13]
Why a basic wash? The NaHCO₃ wash removes any unreacted carboxylic acid starting material (if present as an impurity) and any acidic byproducts.
Self-Validation: The protocol's success is validated by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to confirm the structure and purity of the final amide product.
Representative Data
The following table summarizes expected outcomes for the amidation of ethyl azepane-4-carboxylate with various amines, demonstrating the versatility of the microwave-assisted protocol.
Entry
Amine
Temperature (°C)
Time (min)
Yield (%)
1
Benzylamine
160
15
>90%
2
Aniline
180
20
~75%
3
Morpholine
150
10
>95%
4
Cyclopropylamine
160
15
~88%
Experimental Workflow Visualization
A clear, step-by-step workflow is critical for reproducibility in any scientific protocol.
Caption: A visual step-by-step guide for the microwave-assisted amidation protocol.
Troubleshooting and Advanced Considerations
Solvent Choice: While solvent-free reactions are ideal, less reactive amines (e.g., anilines) may require a high-boiling polar aprotic solvent like NMP, DMF, or DMSO to ensure sufficient energy absorption and solubility.
Temperature Control: Overheating can lead to side reactions or decomposition. Modern microwave synthesizers use fiber-optic probes or infrared sensors for precise temperature monitoring and control.
Non-polar Amines: If a reactant has low polarity, a polar solvent is necessary to act as the primary microwave absorber to heat the reaction mixture.
Scale-up: Transitioning from milligram to gram scale may require re-optimization of reaction time and power settings. Continuous flow microwave reactors are an excellent option for larger-scale synthesis.
Conclusion
The strategic use of azepane ester intermediates in combination with microwave-assisted synthesis provides a powerful and rapid methodology for accessing diverse libraries of pharmacologically relevant azepane amides. This approach adheres to the principles of green chemistry by reducing reaction times, minimizing solvent use, and often increasing yields.[14] For researchers in drug discovery, this acceleration of the design-make-test-analyze cycle is invaluable, enabling faster identification of promising new therapeutic agents.
References
Benchchem. (n.d.). Microwave-Assisted Synthesis of Azepan-3-one Derivatives: Application Notes and Protocols.
Sharma, S. K., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Zha, G., et al. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
Singh, M., & Dwivedi, A. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
Grewal, A., et al. (2014). Microwave assisted synthesis: a green chemistry approach. ResearchGate.
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
Bouha, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry.
RSC Publishing. (n.d.). A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids.
Benchchem. (n.d.). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
Benchchem. (n.d.). The Azepane Scaffold: A Journey from Discovery to Therapeutic Prominence.
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
Ghotkar, N. S., & Pund, D. A. (2021). GREEN SYNTHESIS OF TETRA-AZEPINES USING MICROWAVE ASSISTED METHOD. Journal of Advanced Scientific Research.
RSC Publishing. (n.d.). Microwave-assisted direct amidation of thioesters: a green approach.
Bielicka-Daszkiewicz, K., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC.
Yadav, A. K. (2021). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting low yields in azepane ring substitution reactions
Audience: Researchers, Senior Scientists, and Medicinal Chemists
Status: Active Guide v2.4
Introduction: The "Medium-Ring" Paradox
Azepane (hexamethyleneimine) systems present a unique synthetic challenge known as the medium-ring paradox . Unlike 5- or 6-membered rings, 7-membered rings suffer from significant transannular strain (Pitzer strain) and unfavorable entropic factors during formation (
). Furthermore, the ring is conformationally flexible, existing in a dynamic equilibrium between twist-chair and twist-boat conformers. This flexibility often leads to poor stereocontrol and low yields during substitution reactions due to the lack of a rigid "anchor" for directing groups.
This guide addresses the three critical failure points in azepane chemistry: Ring Closure Stalling , Regioselectivity Failure in Substitution , and Purification Losses .
Part 1: Ring Formation Failures (Cyclization)
Scenario A: Ring-Closing Metathesis (RCM) Stalls or Dimerizes
Symptom: You observe high conversion of starting material but isolate mostly oligomers or dimers instead of the desired 7-membered ring.
Root Cause:
Entropic Penalty: The probability of the two chain ends meeting is lower for 7-membered rings than for 5/6-membered rings.
Catalyst Poisoning: If the nitrogen is basic (e.g., secondary amine), it can coordinate to the Ruthenium center, killing the catalyst.
Troubleshooting Protocol:
Variable
Recommendation
Scientific Rationale
Concentration
< 5 mM (Critical)
High dilution favors intramolecular cyclization over intermolecular dimerization.
Nitrogen Protection
Boc, Cbz, or Ts
Electron-withdrawing groups (EWGs) prevent N-coordination to the Ru-catalyst. Never attempt RCM with a free amine.
Lewis Acid Additive
Ti(OiPr)₄ (0.2–0.5 equiv)
If the substrate has Lewis-basic sites (even ethers/esters), Ti(IV) can sequester them, preventing catalyst chelation.
Catalyst Choice
Grubbs II or Hoveyda-Grubbs II
Second-generation catalysts are more robust against thermal decomposition, which is often required to overcome the activation energy of 7-ring formation.
Symptom: Expanding a substituted cyclohexanone to an azepane yields a 50:50 mixture of regioisomers.
Root Cause:
The migration of the carbon atom is dictated by the anti-periplanar alignment relative to the leaving group (N₂ for Schmidt, OH/OR for Beckmann). In flexible cyclohexanones, ring inversion averages this alignment, leading to poor selectivity.
Corrective Action:
Lock the Conformation: Use a bulky substituent (e.g., t-butyl) to lock the precursor into a single chair conformation.
Switch to Photochemical Expansion: Use photochemical dearomatization of nitroarenes if applicable, as this proceeds via a specific nitrene insertion mechanism that preserves substitution patterns more reliably than cationic rearrangements.
Part 2: Functionalization & Substitution Issues
The "Direct Lithiation" Trap
User Question: "I am trying to alpha-lithiate N-Boc azepane using s-BuLi/TMEDA (the Beak protocol), but I get <10% yield. It works fine for pyrrolidine. Why?"
Technical Insight:
Direct
-lithiation of -Boc azepane is notoriously difficult and often considered a "forbidden" transformation in practical synthesis.
Conformational Mobility: The C-Li bond in the 7-membered ring does not benefit from the same dipole-stabilized rigid transition state seen in 5-membered rings.
Agglomeration: The lithiated species is unstable and prone to decomposition or proton abstraction from the solvent before the electrophile can react.
Solution: The "Functionalize First" or "Ring Expand" Strategy
Do not attempt direct lithiation of the simple ring. Instead, use Ring Expansion of Functionalized Piperidines .
Protocol: Piperidine Ring Expansion (The Azetidinium Route)
This is the industry-standard method for generating high-yield, substituted azepanes.
Start: 2-Hydroxymethyl piperidine (chiral or racemic).
Activate: Convert the alcohol to a leaving group (Mesylate/Tosylate).
Rearrange: Treat with a nucleophile (Nu⁻). The nitrogen attacks the leaving group to form a bicyclic azetidinium intermediate .
Open: The nucleophile attacks the bridgehead carbon, opening the 4-membered ring to yield the 3- or 4-substituted azepane.
Figure 1: Decision tree for synthesizing substituted azepanes. Direct lithiation is discouraged in favor of ring expansion strategies.
Part 3: Purification & Isolation
Issue: Product streaks on silica gel or elutes with poor recovery.
Cause: Azepanes are secondary/tertiary amines with high pKa values. They interact strongly with the acidic silanol groups (Si-OH) on silica gel, leading to irreversible adsorption.
Self-Validating Purification Protocol:
Pre-treatment (The "Neutralization" Step):
Slurry the silica gel in the mobile phase containing 1–2% Triethylamine (Et₃N) or 1% NH₄OH .
Check: Run the solvent through the column before loading the sample until the eluate is basic (pH paper).
If streaking persists, switch to Amine-Functionalized Silica (e.g., KP-NH). This eliminates the need for amine additives in the solvent.
FAQ: Frequently Asked Questions
Q1: Can I use the Schmidt reaction to make a chiral azepane from a chiral cyclohexanone?
Answer: Proceed with caution. While possible, the reaction often leads to racemization or migration of the "wrong" carbon unless the conformation is rigidly locked. A better approach is the Beckmann rearrangement of a pre-formed oxime where the leaving group geometry is fixed, forcing the anti-group to migrate.
Q2: Why does my RCM reaction turn black and stop?
Answer: This indicates catalyst decomposition, likely due to the amine nitrogen coordinating to the Ruthenium. Ensure your amine is protected as a carbamate (Boc) or sulfonamide (Ts). If it is already protected, add 10 mol% Ti(OiPr)₄ to scavenge trace impurities or "loose" coordinating groups.
Q3: I need a substituent at the 4-position. How do I get there?
Answer: Direct functionalization at C4 is extremely difficult. The most reliable route is Ring-Closing Metathesis of a diene that already carries the substituent. Synthesize a linear diene with the functional group at the central position, then close the ring.
References
BenchChem Technical Support. Optimizing reaction conditions for azepane ring formation. (2025).[1][2]
Hodgson, D. M., et al. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.[3][4] Organic Letters (2014).[5] (Demonstrates that unsaturated analogs lithiate, while saturated azepanes fail).
O'Brien, P., et al. Diamine-Free Lithiation–Trapping of N-Boc Heterocycles.[6] Organic Letters (2010). (Explicitly notes failure of s-BuLi lithiation for N-Boc azepane).
Cossy, J., et al. Stereoselective and regioselective synthesis of azepane derivatives via piperidine ring expansion. J. Chem. Soc., Perkin Trans.[2] 1. (Validation of the azetidinium route).
Biotage Application Note. Is there an easy way to purify organic amines? (2023).[7][8]
Preventing unwanted ester hydrolysis during azepane N-functionalization
To: User (Drug Discovery Researcher) From: Dr. Aris V. , Senior Application Scientist, Heterocycle Functionalization Unit Subject: Technical Guide – Preventing Ester Hydrolysis During Azepane N-Functionalization Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
To: User (Drug Discovery Researcher)
From: Dr. Aris V. , Senior Application Scientist, Heterocycle Functionalization Unit
Subject: Technical Guide – Preventing Ester Hydrolysis During Azepane N-Functionalization
Executive Summary & Diagnostic Triage
The Challenge: Azepane (homopiperidine) rings possess unique conformational flexibility and entropic strain compared to their 5- or 6-membered counterparts (pyrrolidine/piperidine). This often results in slower N-nucleophilic kinetics. Consequently, researchers frequently increase temperature or base strength to force the reaction, inadvertently triggering the hydrolysis of sensitive ester moieties present on the scaffold or the alkylating agent.
The Solution: Success relies on decoupling nucleophilicity from basicity and eliminating hydrolytic vectors (water, nucleophilic solvents, and hydroxide/alkoxide ions).
Quick Diagnostic: Which Protocol Do You Need?
If you are performing...
And your Ester is...
Go to...
N-Alkylation (using Alkyl Halides)
Labile (Methyl/Ethyl)
Protocol A (Inorganic Carbonates)
Reductive Amination (using Aldehydes)
Any Ester
Protocol B (Aprotic Solvents)
N-Arylation (Buchwald-Hartwig)
Base-Sensitive
Protocol C (Weak Base System)
Critical Decision Matrix (Visualized)
Use this logic flow to select the safest experimental condition for your specific substrate.
Caption: Decision matrix for selecting N-functionalization conditions that preserve ester integrity.
Detailed Troubleshooting Protocols
Protocol A: Direct N-Alkylation (SN2) of Azepanes
Risk Factor: High. Strong bases (NaH, LiHMDS) or nucleophilic bases will hydrolyze esters.
The Fix: Use the "Finkelstein-Assisted Mild Base" system.
Reagents:
Base: Potassium Carbonate (
) or DIPEA (Hünig's Base). Avoid NaOH, KOH, or NaOMe.
Additive: Sodium Iodide (NaI) (0.1 – 0.5 eq).
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).
Step-by-Step:
Dissolve the azepane-ester substrate (1.0 eq) in anhydrous MeCN (0.1 M).
Add
(1.5 – 2.0 eq). Note: If solubility is an issue, use Cs2CO3 for higher solubility.
Add NaI (0.1 eq). Mechanism: Catalyzes the reaction by converting alkyl chlorides/bromides to more reactive iodides, allowing lower temperatures.
Add the alkyl halide (1.1 eq) dropwise.
Stir at Room Temperature for 16h. Only heat to 40-50°C if absolutely necessary.
Workup: Dilute with EtOAc, wash with water (pH neutral). Do not wash with strong basic aqueous solutions.
Protocol B: Reductive Amination (The "Safety" Route)
Risk Factor: Low to Medium. The main risk is transesterification if methanol/ethanol is used as the solvent.
The Fix: Use aprotic solvents (DCE/DCM).
Reagents:
Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Strictly avoid MeOH/EtOH if your ester is a methyl/ethyl ester.
Step-by-Step:
Dissolve azepane (1.0 eq) and aldehyde (1.1 eq) in DCE.
Risk Factor: Critical. Standard conditions use NaOtBu (Sodium tert-butoxide), which rapidly hydrolyzes esters.
The Fix: The "Weak Base / Active Catalyst" System.
Reagents:
Catalyst: Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3). These are highly active and work with weak bases.[1]
Table 2: Solvent Selection to Prevent Transesterification
Solvent
Risk Level
Mechanism of Failure
Methanol / Ethanol
🔴 High
Nucleophilic attack on ester carbonyl (Transesterification).
Water (in wet solvent)
🔴 High
Direct hydrolysis to carboxylic acid.
DMF / DMSO
🟡 Medium
Hygroscopic; absorbs water from air, leading to hydrolysis.
DCM / DCE
🟢 Low
Non-nucleophilic; ideal for reductive amination.
Toluene / Dioxane
🟢 Low
Ideal for Buchwald couplings; non-polar.
Mechanistic Insight: The "Azepane Effect"
Why is this harder with Azepanes?
Azepanes suffer from transannular strain and higher entropic barriers compared to piperidines. This means the desired N-alkylation (
) is often slower.
If
is slow, the reaction requires longer times or higher heat.
Hydrolysis (
) is constant and temperature-dependent.
Result: The window of opportunity shrinks. You must accelerate
(using catalysts like NaI or Pd) rather than forcing conditions that accelerate .
Caption: Kinetic competition between N-functionalization and ester hydrolysis.
References
Buchwald-Hartwig Amination Conditions
Title: "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
Source: National Institutes of Health (PMC) / Org. Lett.
)
Reductive Amination Protocols
Title: "Reductive Amination Using Methyl Esters as Nominal Electrophiles"
Source: Nottingham ePrints
Relevance: Discusses compatibility of reductive amination conditions with methyl esters and potential side reactions.
Base Selection & pKa Data
Title: "Amine Reactivity and Base Selection"
Source: Michigan St
Relevance: Provides pKa values and nucleophilicity data for bases like Hünig's base vs. Alkoxides.
Stability of ethyl azepane-4-carboxylate hydrochloride under basic conditions
Technical & Troubleshooting Hub: Ethyl Azepane-4-carboxylate Hydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for ethyl azepane-4-carboxylate h...
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for ethyl azepane-4-carboxylate hydrochloride. This guide is designed to provide Senior Application Scientist-level insights into the stability of this compound, particularly under basic conditions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and ensure the integrity of your results.
This section addresses the fundamental properties of ethyl azepane-4-carboxylate hydrochloride and its behavior in the presence of bases.
Q1: What is ethyl azepane-4-carboxylate hydrochloride and why is its stability in basic conditions a primary concern?
Ethyl azepane-4-carboxylate hydrochloride is a bifunctional organic molecule. Structurally, it consists of a seven-membered saturated nitrogen heterocycle (an azepane ring) and an ethyl ester functional group.[1][2] The "hydrochloride" designation indicates that the secondary amine on the azepane ring is protonated, forming an ammonium salt.
The stability of this compound under basic conditions is a critical concern because it possesses two base-sensitive sites:
The Acidic Ammonium Salt: The protonated amine is acidic and will readily react with a base in a simple acid-base neutralization.
The Electrophilic Ester Group: The carbonyl carbon of the ethyl ester is susceptible to nucleophilic attack by hydroxide ions, leading to irreversible hydrolysis.
The challenge in many synthetic applications is to deprotonate the ammonium to liberate the nucleophilic free amine without simultaneously cleaving the valuable ester group.
Q2: What are the primary chemical reactions that occur when ethyl azepane-4-carboxylate hydrochloride is exposed to a base?
When a base is introduced, two competing reactions can occur. The predominant outcome depends on the strength of the base, temperature, reaction time, and solvent.
1. Deprotonation (Desired Reaction):
This is a fast and reversible acid-base reaction. A base removes the proton from the nitrogen atom, yielding the neutral, "free base" form of ethyl azepane-4-carboxylate and the conjugate acid of the base. This is often the intended first step when using the compound as a nucleophile in a subsequent reaction.[3][4]
2. Ester Hydrolysis / Saponification (Primary Degradation Pathway):
This is a slower, base-catalyzed nucleophilic acyl substitution that is effectively irreversible.[5][6][7] The hydroxide ion attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling an ethoxide ion and forming azepane-4-carboxylic acid.[6][8] In the basic medium, this carboxylic acid is immediately deprotonated to form the highly water-soluble carboxylate salt.[5][7][9] This final deprotonation step makes the overall reaction thermodynamically very favorable and essentially irreversible.[8][10]
Caption: Standard workflow for clean generation of the free base.
Detailed Step-by-Step Protocol:
Dissolution: Dissolve the ethyl azepane-4-carboxylate hydrochloride (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
Cooling: Cool the solution in an ice-water bath to 0 °C. This is critical for slowing the rate of potential hydrolysis.
[11]3. Base Addition: Slowly add a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) (approx. 1.5 eq).
Stirring: Stir the resulting biphasic mixture vigorously for 15-20 minutes. The deprotonation occurs at the interface of the two layers.
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
Washing: Wash the organic layer with cold brine (saturated aq. NaCl) to remove residual water and inorganic salts.
[11]7. Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base, which typically presents as an oil. Use this material immediately in the next step if possible.
Q6: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
Yes, several methods are effective for monitoring the reaction and detecting degradation.
Thin-Layer Chromatography (TLC): The fastest and most convenient method. The hydrolyzed carboxylic acid will be significantly more polar than the ester.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the disappearance of the starting material and the appearance of the hydrolyzed product. You would monitor for the mass of the starting free base [M+H]⁺ and the mass of the hydrolyzed acid [M+H]⁺.
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect and quantify the alcohol byproduct (ethanol) of the hydrolysis reaction.
[12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to see the disappearance of the characteristic ethyl quartet and triplet of the ester and the appearance of new signals corresponding to the acid.
Section 3: Handling & Storage FAQs
Q7: What are the recommended storage conditions for ethyl azepane-4-carboxylate hydrochloride?
The hydrochloride salt is generally a stable, crystalline solid. Recommended storage is in a tightly sealed container in a cool, dry place, protected from moisture.
Q8: I have the free base form of ethyl azepane-4-carboxylate. How should I store it compared to the hydrochloride salt?
The free base is typically an oil and is less stable than the hydrochloride salt. It should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (refrigerated or frozen) to minimize degradation. If long-term storage is required, converting it back to a salt is advisable.
Overcoming steric hindrance in 4-substituted azepane synthesis
Welcome to the technical support center for the synthesis of 4-substituted azepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing thi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-substituted azepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold, with a particular focus on overcoming the common challenge of steric hindrance. The azepane ring is a prevalent motif in many pharmacologically active compounds, making its efficient synthesis a critical aspect of drug discovery.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your synthetic endeavors.
I. Understanding the Challenge: Steric Hindrance in Azepane Synthesis
Steric hindrance is a phenomenon in which the spatial arrangement of atoms or groups at or near a reacting site impedes a chemical reaction.[2][3] In the context of 4-substituted azepane synthesis, the bulky nature of substituents at the C4 position can significantly hinder the desired bond formations, leading to low yields, undesired side products, or complete reaction failure.[4] This guide will explore various strategies to mitigate these steric effects.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 4-substituted azepanes, providing explanations and actionable solutions.
Q1: My ring-closing metathesis (RCM) reaction to form a 4-substituted azepene is failing or giving low yields. What are the likely causes and how can I troubleshoot this?
A1: Failure in RCM for 7-membered ring formation is often due to a combination of ring strain and steric hindrance from the C4 substituent, which disfavors the necessary approach of the terminal alkenes to the catalyst.
Catalyst Choice is Crucial: First-generation Grubbs catalysts may be insufficient for sterically demanding substrates.[5] Consider switching to a more reactive second or third-generation Grubbs catalyst (e.g., Grubbs II, Hoveyda-Grubbs II) which are known to be more tolerant of sterically hindered and electron-deficient olefins.
Substrate Conformation: The pre-cyclization conformation of your diene precursor is critical. The presence of a bulky C4 substituent can favor a non-productive conformation. You can sometimes influence this equilibrium by:
Protecting Group Strategy: The choice of the nitrogen protecting group can significantly impact the conformational bias. A bulky protecting group (e.g., Boc, Cbz) can be either beneficial or detrimental depending on the specific substrate. It's often worth screening different protecting groups.
Temporary Restraints: In complex syntheses, a strategy of "chemical handcuffs" can be employed. This involves temporarily forming a cyclic structure elsewhere in the molecule to hold the diene in a favorable conformation for RCM.[6]
Reaction Conditions:
Concentration: RCM is an intramolecular reaction, so running the reaction at high dilution (typically 0.001-0.01 M) is essential to minimize intermolecular side reactions (oligomerization).
Temperature: While many RCM reactions are run at room temperature or slightly elevated temperatures (40-50 °C), increasing the temperature can sometimes overcome the activation energy barrier. However, be mindful of potential catalyst decomposition at higher temperatures.
Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents. For more challenging substrates, toluene can be a good alternative as it allows for higher reaction temperatures.
Q2: I am attempting a reductive amination to introduce a bulky substituent at the C4-position of a pre-formed azepane-4-one, but the reaction is sluggish. What can I do?
A2: Reductive amination of sterically hindered ketones can be challenging due to the difficulty of both iminium ion formation and subsequent reduction.[7]
Optimizing Imine/Iminium Formation:
Dehydrating Agent: Ensure efficient removal of water to drive the equilibrium towards imine formation. The use of molecular sieves is common. For particularly stubborn cases, a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene) can be effective.
pH Control: The pH of the reaction is critical. Mildly acidic conditions (pH 4-6) are generally optimal to protonate the carbonyl and facilitate nucleophilic attack by the amine without fully protonating the amine, which would render it non-nucleophilic.
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) may not be reactive enough for sterically hindered iminium ions. Consider more powerful or specialized reducing agents:
Sodium triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations as it is milder than sodium cyanoborohydride and tolerant of mildly acidic conditions.[7]
Sodium cyanoborohydride (NaBH₃CN): Effective but toxic. It is more selective for the iminium ion over the ketone.
Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere can be a very effective method, particularly for industrial-scale synthesis.[7]
Alternative Catalytic Systems: For highly hindered systems, specialized catalysts have been developed. For instance, rhodium and iridium-based catalysts have shown promise in the direct reductive amination of sterically demanding ketones.[8]
Q3: My attempt at a Beckmann rearrangement of a 4-substituted piperidone to form a lactam precursor to a 4-substituted azepane is giving a mixture of regioisomers. How can I improve the selectivity?
A3: The regioselectivity of the Beckmann rearrangement is determined by which group anti-periplanar to the oxime's hydroxyl group migrates. Controlling this can be difficult.
Oxime Stereochemistry: The E/Z stereochemistry of the oxime precursor is key. You may need to carefully screen conditions for the oximation reaction to favor the desired stereoisomer.
Rearrangement Conditions: The choice of acid catalyst and reaction conditions can influence the outcome. Common reagents include polyphosphoric acid (PPA), sulfuric acid, and phosphorus pentachloride (PCl₅). Sometimes, milder conditions using a Lewis acid can provide better selectivity.
Consider an Alternative Route: If regioselectivity remains a persistent issue, alternative synthetic strategies that do not rely on the Beckmann rearrangement may be more efficient. For example, a dearomative ring expansion of a substituted nitroarene can provide predictable substitution patterns on the resulting azepane.[9][10]
III. Experimental Protocols & Data
Protocol 1: Ring-Closing Metathesis for a Sterically Hindered 4,4-Disubstituted Azepene
This protocol describes a general procedure for the RCM of a diene precursor to a 4,4-disubstituted azepene, a common intermediate for 4-substituted azepanes.
Step-by-Step Methodology:
Precursor Synthesis: Synthesize the N-protected diallylamine derivative with the desired C4 substituents. A common route is the dialkylation of a primary amine followed by N-protection.
Degassing: To a flame-dried Schlenk flask, add the diene precursor (1.0 eq). Dissolve the precursor in a suitable solvent (e.g., dry, degassed DCM or toluene) to a concentration of 0.005 M. Degas the solution by sparging with argon or nitrogen for 30 minutes, or by three freeze-pump-thaw cycles.
Catalyst Addition: Under a positive pressure of inert gas, add the Grubbs II or Hoveyda-Grubbs II catalyst (0.05-0.10 eq).
Reaction: Stir the reaction mixture at the desired temperature (e.g., 40 °C for DCM, 80 °C for toluene) and monitor the reaction progress by TLC or GC-MS.
Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
Workup and Purification: Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica gel to afford the desired 4,4-disubstituted azepene.
Troubleshooting RCM Reactions: Catalyst and Solvent Effects
Entry
C4-Substituent
Catalyst
Solvent
Temperature (°C)
Yield (%)
1
Phenyl
Grubbs I
DCM
40
<10
2
Phenyl
Grubbs II
DCM
40
75
3
Phenyl
Hoveyda-Grubbs II
Toluene
80
88
4
tert-Butyl
Grubbs II
DCM
40
25
5
tert-Butyl
Hoveyda-Grubbs II
Toluene
100
65
Data is illustrative and based on general trends in RCM reactions.
Protocol 2: Photochemical Dearomative Ring Expansion for 4-Substituted Azepane Synthesis
This innovative method allows for the synthesis of polysubstituted azepanes from readily available nitroarenes, translating the substitution pattern of the arene to the final product.[9][10]
Step-by-Step Methodology:
Reaction Setup: In a photoreactor tube, dissolve the substituted nitroarene (1.0 eq), a secondary amine (e.g., diethylamine, 8.0 eq), and a phosphite reagent (e.g., triisopropyl phosphite, 20.0 eq) in a suitable solvent like isopropanol.
Irradiation: Irradiate the mixture with blue light (e.g., 427 nm LED) at room temperature. The reaction progress can be monitored by LC-MS.
Workup: After completion, concentrate the reaction mixture and purify the resulting 3H-azepine intermediate by column chromatography.
Hydrogenolysis: Dissolve the 3H-azepine in a suitable solvent (e.g., methanol) and add a hydrogenation catalyst (e.g., Pd/C or a Rh-based catalyst).[9]
Hydrogenation: Place the reaction under a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir until the reaction is complete.
Final Purification: Filter the reaction mixture through Celite to remove the catalyst, concentrate the filtrate, and purify the resulting 4-substituted azepane by column chromatography or distillation.
IV. Visualizing Synthetic Strategies
Workflow for Overcoming Steric Hindrance in RCM
Caption: Troubleshooting workflow for RCM reactions.
A Comparative Guide to the ¹H NMR Chemical Shifts of Ethyl Azepane-4-carboxylate Hydrochloride in CDCl₃
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Reso...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, providing invaluable insights into molecular architecture. This guide offers an in-depth analysis of the ¹H NMR chemical shifts of ethyl azepane-4-carboxylate hydrochloride in deuterated chloroform (CDCl₃).
As a Senior Application Scientist, this document moves beyond a mere listing of spectral data. It aims to provide a comparative analysis, contextualizing the spectrum of ethyl azepane-4-carboxylate hydrochloride against its six-membered ring analogue, ethyl piperidine-4-carboxylate hydrochloride, and its non-heterocyclic counterpart, ethyl cyclohexane-4-carboxylate. This comparative approach, grounded in fundamental NMR principles, will empower researchers to interpret their own data with greater confidence and precision.
The Analyte in Focus: Ethyl Azepane-4-carboxylate Hydrochloride
Ethyl azepane-4-carboxylate hydrochloride is a heterocyclic compound featuring a seven-membered azepane ring, a crucial scaffold in medicinal chemistry due to its presence in a variety of biologically active molecules. The hydrochloride salt form is common for improving the solubility and stability of amine-containing compounds. Understanding its ¹H NMR spectrum is critical for confirming its synthesis and purity.
Below is a visual representation of the molecular structure of ethyl azepane-4-carboxylate hydrochloride.
Caption: Molecular structure of ethyl azepane-4-carboxylate hydrochloride.
¹H NMR Spectral Analysis of Ethyl Azepane-4-carboxylate Hydrochloride
The ¹H NMR spectrum of ethyl azepane-4-carboxylate hydrochloride in CDCl₃ is characterized by signals corresponding to the protons of the azepane ring, the ethyl group of the ester, and the ammonium proton. The protonation of the nitrogen atom significantly influences the chemical shifts of the adjacent protons, causing them to shift downfield due to the inductive effect of the positive charge.
Table 1: ¹H NMR Chemical Shift Data for Ethyl Azepane-4-carboxylate Hydrochloride and Comparative Compounds in CDCl₃
Compound
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Ethyl Azepane-4-carboxylate HCl
N⁺H₂
~9.0-10.0
br s
-
O-CH₂ (ethyl)
~4.1-4.2
q
~7.1
N⁺-CH₂ (C2, C7)
~3.2-3.5
m
-
CH (C4)
~2.7-2.9
m
-
CH₂ (ring)
~1.8-2.2
m
-
O-CH₂-CH₃ (ethyl)
~1.2-1.3
t
~7.1
Ethyl Piperidine-4-carboxylate HCl
N⁺H₂
~9.0-10.0
br s
-
O-CH₂ (ethyl)
~4.1-4.2
q
~7.1
N⁺-CH₂ (axial, C2, C6)
~3.4-3.6
m
-
N⁺-CH₂ (equatorial, C2, C6)
~3.0-3.2
m
-
CH (C4)
~2.5-2.7
tt
~11.5, 3.9
CH₂ (axial, C3, C5)
~2.0-2.2
m
-
CH₂ (equatorial, C3, C5)
~1.8-2.0
m
-
O-CH₂-CH₃ (ethyl)
~1.2-1.3
t
~7.1
Ethyl Cyclohexane-4-carboxylate
O-CH₂ (ethyl)
~4.1
q
~7.1
CH (C4)
~2.2-2.4
m
-
CH₂ (ring)
~1.2-2.0
m
-
O-CH₂-CH₃ (ethyl)
~1.2
t
~7.1
Note: The chemical shifts are approximate and can vary depending on the concentration and purity of the sample.
Comparative Analysis
A comparative analysis with structurally related molecules provides a deeper understanding of the factors influencing the chemical shifts in ethyl azepane-4-carboxylate hydrochloride.
Ethyl Piperidine-4-carboxylate Hydrochloride: The Six-Membered Ring Analogue
The most direct comparison is with the six-membered ring analogue, ethyl piperidine-4-carboxylate hydrochloride. The key differences in their ¹H NMR spectra arise from the conformational differences between the azepane and piperidine rings.
Ring Protons: The seven-membered azepane ring is more flexible than the relatively rigid chair conformation of the piperidine ring. This increased conformational flexibility in the azepane leads to more complex and often broader multiplets for the ring protons, as they experience a wider range of magnetic environments. In contrast, the piperidine ring protons often show more resolved signals for axial and equatorial positions.
Protons Alpha to Nitrogen: The protons on the carbons adjacent to the protonated nitrogen (C2 and C7 in azepane, C2 and C6 in piperidine) are significantly deshielded in both molecules, appearing in the 3.0-3.6 ppm region. The exact chemical shifts can be subtly influenced by the ring size and preferred conformations.
Ethyl Cyclohexane-4-carboxylate: The Non-Heterocyclic Analogue
Comparing the target molecule to its carbocyclic analogue, ethyl cyclohexane-4-carboxylate, highlights the profound effect of the heteroatom.
Absence of N⁺H₂ Signal: The most obvious difference is the absence of the broad singlet for the ammonium proton in the spectrum of the cyclohexane derivative.
Protons Alpha to the Ester Group: The chemical shift of the methine proton at C4 is further downfield in the azepane and piperidine salts compared to the cyclohexane derivative. This is due to the combined electron-withdrawing effects of the ester group and the distant, but influential, protonated nitrogen.
Ring Protons: The protons on the cyclohexane ring appear at significantly higher fields (more shielded) compared to the corresponding protons in the azepane and piperidine rings. This is because they are not influenced by the deshielding effect of the positively charged nitrogen atom.
Causality Behind Experimental Choices and Protocol Validation
The choice of CDCl₃ as the solvent is standard for many organic molecules. However, hydrochloride salts of amines can sometimes exhibit limited solubility in CDCl₃. To ensure a high-quality spectrum, it is crucial to achieve complete dissolution. If solubility is an issue, a small amount of deuterated methanol (CD₃OD) can be added to the CDCl₃ to increase the polarity of the solvent system. However, this will lead to the exchange of the acidic N⁺H₂ proton with deuterium, causing its signal to disappear.
The following diagram illustrates the workflow for preparing an NMR sample of a hydrochloride salt, including a troubleshooting step for solubility issues.
Caption: Workflow for ¹H NMR sample preparation of hydrochloride salts.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
Sample Weighing: Accurately weigh approximately 10-20 mg of ethyl azepane-4-carboxylate hydrochloride into a clean, dry vial.
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
Dissolution: Vortex the sample until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter is present.
Troubleshooting Solubility: If the sample does not fully dissolve, add one to two drops of deuterated methanol (CD₃OD) and vortex again. Note that this will result in the exchange of the N⁺H₂ proton.
Sample Transfer: Using a clean Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters. The chemical shifts should be referenced to the residual solvent peak of CHCl₃ at 7.26 ppm.
Conclusion
The ¹H NMR spectrum of ethyl azepane-4-carboxylate hydrochloride provides a unique fingerprint that is invaluable for its structural confirmation. The downfield shift of the protons alpha to the protonated nitrogen and the complex multiplets of the flexible seven-membered ring are key distinguishing features. By comparing its spectrum with those of ethyl piperidine-4-carboxylate hydrochloride and ethyl cyclohexane-4-carboxylate, we can clearly discern the structural influences of ring size and the presence of a heteroatom on the chemical shifts. This comparative guide, coupled with the provided experimental protocol, serves as a robust resource for researchers in the field of synthetic and medicinal chemistry.
References
Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]
SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Comparative
Mass spectrometry fragmentation pattern of azepane-4-carboxylic acid ethyl ester
This guide details the mass spectrometry fragmentation patterns of Azepane-4-carboxylic acid ethyl ester , specifically focusing on its differentiation from isobaric piperidine derivatives. It is designed for analytical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry fragmentation patterns of Azepane-4-carboxylic acid ethyl ester , specifically focusing on its differentiation from isobaric piperidine derivatives. It is designed for analytical chemists and medicinal chemists involved in structural elucidation and impurity profiling.
Executive Summary
In drug development, the seven-membered azepane ring is a privileged scaffold, often introduced to modulate metabolic stability or receptor selectivity compared to its six-membered analog, piperidine . However, distinguishing Azepane-4-carboxylic acid ethyl ester (MW 171.24) from its structural isomers—such as Ethyl 2-(piperidin-4-yl)acetate —is a critical analytical challenge. Both share the formula
and similar polarity, making standard LC-MS retention times unreliable without rigorous MS/MS characterization.
This guide provides a definitive fragmentation analysis, demonstrating that azepane derivatives exhibit a "richer" fragmentation spectrum with competitive ring-contraction pathways , whereas piperidine isomers typically funnel into a single, dominant base peak.
Chemical Profile & Competitor Comparison
Feature
Target: Azepane-4-carboxylic acid ethyl ester
Alternative: Ethyl 2-(piperidin-4-yl)acetate
Structure
7-membered ring with ester directly attached at C4.
6-membered ring with ester attached via methylene linker.
Formula
MW
171.24 Da
171.24 Da
Base Peak (EI)
m/z 98 (Azepanium cation) or m/z 126 (Acylium)
m/z 82/84 (Piperidine characteristic)
Key Mechanism
Ring contraction (loss of ) & -cleavage.
-cleavage adjacent to Nitrogen (Exocyclic).
Experimental Methodology (GC-MS & LC-MS)
To replicate the fragmentation patterns described, the following protocols are recommended. These conditions ensure sufficient internal energy deposition to trigger diagnostic ring-opening pathways.
Protocol A: GC-MS (Electron Ionization)
Instrument: Agilent 7890B/5977B MSD or equivalent.
Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).
Inlet Temp: 250°C (Split 10:1).
Carrier Gas: Helium at 1.0 mL/min.
Ionization: EI at 70 eV. Note: 70 eV is crucial; lower energies (e.g., 20 eV) may fail to fragment the stable azepane ring sufficiently for differentiation.
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 10 min.
Ionization: ESI Positive Mode (
).
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is required to observe the full range of ring contractions.
Fragmentation Analysis & Mechanism
The fragmentation of azepane-4-carboxylic acid ethyl ester is driven by the relief of ring strain and the stability of the nitrogen lone pair. Unlike piperidines, which often cleave cleanly at the
-carbon to form stable 6-membered iminium ions, azepanes undergo complex ring contractions .
Primary Fragmentation Pathways (EI)
Formation of Acylium Ion (m/z 126):
Mechanism:
-cleavage adjacent to the carbonyl group results in the loss of the ethoxy radical (, 45 Da).
Diagnostic Value: High. This peak confirms the presence of the ethyl ester moiety.
Equation:
Azepanium Ring Cation (m/z 98):
Mechanism: Inductive cleavage of the ester group entirely (loss of
, 73 Da).
Comparison: In piperidine isomers, this mass is often shifted (e.g., to m/z 84), or m/z 98 is generated via a different mechanism (exocyclic cleavage).
Equation:
Ring Contraction (The "Azepane Fingerprint"):
Mechanism: The 7-membered ring is entropically less favorable than 5- or 6-membered rings. Under EI, the ring opens via
-cleavage relative to the nitrogen, followed by the expulsion of ethylene () .
Result: This produces pyrrolidine-like fragment ions (m/z 70 or similar series) that are distinct from the piperidine series.
Visualized Pathway (Graphviz)
The following diagram illustrates the competitive fragmentation pathways. Note the "Ring Contraction" pathway which is diagnostic for the 7-membered ring.
Comparative Analysis: Azepane vs. Piperidine
The most common error in analyzing this compound is misidentifying it as Ethyl 2-(piperidin-4-yl)acetate . The table below highlights the diagnostic differences.
Diagnostic Ion
Azepane-4-carboxylate (Target)
Ethyl 2-(piperidin-4-yl)acetate (Isomer)
Interpretation
Molecular Ion ()
Distinct (Medium Intensity)
Weak / Absent
Azepane rings are kinetically more stable to initial ionization than the exocyclic alkyl chains of piperidine acetates.
Base Peak
m/z 98 or 126
m/z 82 or 96
Piperidines typically form a stable m/z 82/84 ion (cyclohexene-like or tetrahydropyridine) via McLafferty rearrangement.
Ring Contraction
Present (Loss of )
Absent
Piperidines rarely lose ethylene to form cyclobutane/azetidine analogs; they prefer losing the side chain.
M-45 (Loss of OEt)
Prominent (m/z 126)
Prominent (m/z 126)
Not Diagnostic. Both contain ethyl esters.
Key Insight for Researchers:
If your spectrum shows a "forest" of mid-intensity peaks (m/z 171, 143, 126, 98) rather than a single dominant base peak at low mass, you likely have the Azepane derivative. Piperidine isomers tend to fragment very efficiently into a single stable species (the "drain" effect), leaving a cleaner but less informative spectrum.
References
BenchChem. Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. (2025).[1][2][3] Retrieved from .
National Institute of Standards and Technology (NIST). N-Ethyl-hexahydro-1H-azepine Mass Spectrum. NIST Standard Reference Data. Retrieved from .
Kneisel, S., et al.Identification of the cannabimimetic AM-1220 and its azepane isomer. Forensic Toxicology (2012).
PubChem. Ethyl 2-(piperidin-4-yl)acetate Compound Summary. National Library of Medicine. Retrieved from .
McLafferty, F. W.Interpretation of Mass Spectra. University Science Books. (Standard reference for ring contraction mechanisms).
Comparative reactivity of azepane-4-carboxylate vs pyrrolidine-3-carboxylate
Executive Summary In the landscape of fragment-based drug discovery (FBDD), saturated nitrogen heterocycles are ubiquitous. While pyrrolidine-3-carboxylate is a "privileged scaffold" found in numerous FDA-approved therap...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), saturated nitrogen heterocycles are ubiquitous. While pyrrolidine-3-carboxylate is a "privileged scaffold" found in numerous FDA-approved therapeutics (e.g., broad-spectrum antibiotics, antihypertensives), azepane-4-carboxylate represents an underutilized, achiral alternative often deployed to modulate physicochemical properties such as solubility and lipophilicity (
).
This guide objectively compares these two building blocks, focusing on their nucleophilic reactivity , conformational dynamics , and synthetic utility .
Feature
Pyrrolidine-3-carboxylate
Azepane-4-carboxylate
Ring Size
5-membered
7-membered
Chirality
Chiral (Requires resolution/asymmetric synthesis)
Achiral (Plane of symmetry through N-C4)
Nucleophilicity ()
High (Kinetic advantage)
Moderate (Steric/Entropic penalty)
Conformation
Rigid (Envelope)
Flexible (Twist-Chair/Pseudorotation)
Primary Use Case
High-affinity binding (rigid vectors)
Solubility/Metabolic tuning
Part 1: Structural & Conformational Dynamics
The reactivity difference between these two molecules is governed principally by ring strain and conformational mobility.
Pyrrolidine-3-carboxylate: The Rigid Vector
The 5-membered pyrrolidine ring exists predominantly in an envelope conformation . This rigidity is advantageous for drug design because it pre-organizes the vectors of the carboxylate and the amine, reducing the entropic cost of binding to a protein target.
Chirality: The C3 position is a stereocenter. The paths from
and are unequal in length. Consequently, this molecule exists as and enantiomers.[1]
Puckering: Substituents at C3 induce specific ring puckering to minimize 1,2-torsional strain, locking the amine lone pair in a predictable orientation.
Azepane-4-carboxylate: The Flexible Spacer
The 7-membered azepane ring is highly flexible, rapidly interconverting between twist-chair and chair conformations.
Achirality: Crucially, unsubstituted azepane-4-carboxylate possesses a plane of symmetry passing through the Nitrogen and C4. The carbon chains on either side (
) are identical. This eliminates the need for chiral resolution, simplifying process chemistry unless further substitution breaks the symmetry.
Transannular Strain: The flexibility allows for transannular interactions (hydrogens across the ring bumping into each other), which can shield the nitrogen lone pair or the carboxylate, effectively reducing reactivity compared to the "exposed" pyrrolidine.
Visualization of Conformational Logic
Figure 1: Decision logic based on conformational properties. Pyrrolidine offers rigidity for binding; Azepane offers flexibility and achirality.
Part 2: Nucleophilic Reactivity Profile
In synthetic workflows (e.g., amide coupling,
), the secondary amine is the nucleophile.
Comparative Nucleophilicity
Based on Mayr’s nucleophilicity scales and general kinetic data for cyclic amines:
Pyrrolidine:
. The ring strain leads to a higher degree of -character in the N lone pair and reduced steric hindrance around the nitrogen. It is one of the most nucleophilic secondary amines.
Azepane:
. The 7-membered ring is "floppier." The methylene groups adjacent to the nitrogen can fold back (pseudo-axial conformations), creating transient steric bulk that hinders the approach of electrophiles.
Experimental Implications
Amide Coupling: Pyrrolidine-3-carboxylate will couple with acid chlorides or activated esters significantly faster (often <1 hour) than azepane-4-carboxylate (may require 4-12 hours or elevated temperatures).
Competition Assay: If you mix equimolar amounts of both amines with 1 equivalent of an electrophile (e.g., Benzyl bromide), the pyrrolidine product will dominate (>90% ratio).
Part 3: Experimental Protocols
The following protocols are designed to validate the reactivity differences and synthesize derivatives efficiently.
Objective: Quantify the relative nucleophilicity of the two scaffolds.
Preparation: Dissolve Pyrrolidine-3-carboxylate methyl ester (0.1 mmol) and Azepane-4-carboxylate methyl ester (0.1 mmol) in
(1.0 mL).
Internal Standard: Add 1,3,5-trimethoxybenzene (0.1 mmol) as an NMR integration standard.
Reaction: Add Benzyl Bromide (0.1 mmol, 1.0 equiv relative to one amine, 0.5 equiv total).
Monitoring: Immediately transfer to an NMR tube. Monitor the disappearance of the
-proton signals adjacent to the nitrogen.
Pyrrolidine
-H: ~2.8 - 3.2 ppm.
Azepane
-H: ~2.6 - 2.9 ppm.
Result: Expect rapid consumption of pyrrolidine. Azepane consumption will be negligible until pyrrolidine is depleted.
Protocol B: Optimized Amide Coupling for Azepane-4-carboxylate
Context: Due to the lower reactivity of the azepane nitrogen, standard EDC/NHS couplings may stall. Use highly reactive uronium salts.
Activation: Dissolve the Carboxylic Acid Partner (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the activated ester.